molecular formula C18H20N4OS2 B2944172 2-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole CAS No. 1428349-98-7

2-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole

Cat. No.: B2944172
CAS No.: 1428349-98-7
M. Wt: 372.51
InChI Key: KITRNHIGEXAXJC-UHFFFAOYSA-N
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Description

2-(4-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is a synthetic chemical hybrid compound designed for research purposes, incorporating two pharmacologically significant motifs: a benzothiazole ring and a 1-methyl-1H-imidazole group. This molecular architecture leverages the established biological profiles of its constituent parts, making it a compound of interest in early-stage drug discovery and biochemical probe development. The benzothiazole nucleus is a recognized privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective antitumor, antimicrobial, and neuroprotective activities in research settings . Specifically, 2-arylbenzothiazole scaffolds have shown notable, selective anti-proliferative activity against certain cancer cell lines, while other derivatives have been investigated as inhibitors of bacterial targets like the cell division protein FtsZ to combat resistant strains such as MRSA . The imidazole ring is another ubiquitous heterocycle in biologically active molecules, found in agents with documented antifungal, antibacterial, and antiviral properties. Nitroimidazole derivatives, for instance, are well-known as antibacterial and antiprotozoal prodrugs . The combination of these two moieties through a piperidine carbonyl linker in this compound suggests potential for exploring novel mechanisms of action or for targeting a broad spectrum of biologically relevant enzymes and receptors. Researchers may find value in this compound for screening against targets such as DNA topoisomerases, various kinases, or microbial enzymes, given the activity profiles of similar molecular hybrids . This product is provided for research use by qualified laboratory professionals. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS2/c1-21-11-8-19-18(21)24-12-13-6-9-22(10-7-13)17(23)16-20-14-4-2-3-5-15(14)25-16/h2-5,8,11,13H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITRNHIGEXAXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole typically involves multiple stepsThe reaction conditions often involve the use of solvents like DMSO and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, while the benzothiazole group may interact with proteins or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives reported in the literature, focusing on structural motifs, synthetic strategies, and inferred properties.

Benzothiazole/Benzimidazole Derivatives with Piperidine/Piperazine Moieties

  • Target Compound: The benzothiazole-piperidine-carbonyl-imidazole-sulfanyl architecture provides a balance of rigidity (benzothiazole) and flexibility (piperidine).
  • 1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole (): This compound replaces the benzothiazole with a benzimidazole and substitutes the piperidine with a piperazine ring. The phenyl-piperazine group increases basicity and may improve solubility compared to the target compound’s piperidine .
  • 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) (): Features a triazole-thiazole-aryl scaffold. The bromophenyl group enhances halogen bonding, a property absent in the target compound .
  • N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (): Incorporates a bipyridine-imidazole system with an aromatic diamine. The extended conjugation may favor π-π stacking, unlike the target compound’s benzothiazole .

Sulfanyl/Sulfinyl Functionalization

  • 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole (): The sulfinyl group improves oxidative stability and polarity compared to the target compound’s sulfanyl group, which is more nucleophilic .
  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde (): Utilizes a benzaldehyde-thiosemicarbazone linked to benzimidazole-sulfanyl. The aldehyde enables further derivatization, a feature absent in the target compound .

Piperidine vs. Piperazine Derivatives

  • 3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate (): The piperazine ring (with two nitrogen atoms) increases basicity and water solubility compared to the piperidine in the target compound.
  • 1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole (): Combines piperazine with pyrazolo-pyrimidine and benzimidazole.

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Functional Groups Potential Applications Reference
Target Compound 1,3-Benzothiazole 4-[(1-Methylimidazol-2-yl)sulfanyl]methyl piperidine Sulfanyl, Imidazole, Carbonyl Enzyme inhibition, Antimicrobial N/A
1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole Benzimidazole Piperazine-phenyl Aromatic amine, Piperazine CNS targeting
2-{4-[4-(Benzodiazol-2-yl)phenoxymethyl]triazol-1-yl}-N-(4-bromophenyl-thiazol-5-yl)acetamide Benzodiazolyl-triazole Bromophenyl, Thiazole Halogen, Triazole Anticancer
2-(((4-(2-Methoxyphenoxy)pyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole Benzimidazole Sulfinyl, Methoxyphenoxy Sulfoxide, Ether Proton pump inhibition
3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate Piperazine Chlorophenyl, Methanesulphonate Sulphonylate, Aryl chloride Prodrug development

Biological Activity

The compound 2-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is a complex organic molecule that has attracted attention in medicinal chemistry for its potential biological activities. This article aims to provide an overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4S2C_{16}H_{18}N_4S_2, with a molecular weight of approximately 350.47 g/mol. The structure features a benzothiazole moiety linked to a piperidine ring substituted with an imidazole sulfanyl group. This unique combination of functional groups may contribute to its diverse biological activities.

The proposed mechanism of action for this compound involves interactions with specific biological targets, potentially including enzymes and receptors. The imidazole group can engage in hydrogen bonding and π-π stacking interactions, enhancing its affinity for target proteins. Additionally, the presence of the sulfanyl group may influence the compound's reactivity and interaction with cellular components.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the target compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole or imidazole moieties can enhance cytotoxicity against cancer cells .

Antiviral Activity

Emerging research has highlighted the potential antiviral properties of thiazole-containing compounds. For example, certain derivatives have demonstrated efficacy against viral infections such as Ebola virus by inhibiting viral entry into host cells . The mechanism involves blocking specific protein interactions crucial for viral replication.

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for anticonvulsant activity. In several studies, compounds with structural similarities to the target compound displayed significant protective effects in animal models of seizures, suggesting potential therapeutic applications in epilepsy .

Case Studies

  • Anticancer Activity : A study evaluated a series of thiazole derivatives for their cytotoxic effects on Jurkat T cells and A-431 cell lines. One compound exhibited an IC50 value less than that of doxorubicin, indicating superior potency .
  • Antiviral Efficacy : In vitro assays demonstrated that specific thiazole derivatives inhibited Ebola virus infection with EC50 values in the low micromolar range, showcasing their potential as antiviral agents .
  • Anticonvulsant Evaluation : A set of synthesized thiazole-integrated pyrrolidinones was tested for anticonvulsant activity using the pentylenetetrazol (PTZ) model in rodents. Several compounds provided significant protection against seizures .

Data Tables

Biological Activity IC50/EC50 Values Cell Lines/Models Reference
Anticancer Activity< 0.5 µMJurkat T, A-431
Antiviral Activity0.64 µMEbola Virus
Anticonvulsant ActivityED50 = 16 mg/kgPTZ-induced seizures

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzothiazole derivatives like this compound?

  • Methodological Answer : Benzothiazole derivatives are typically synthesized via condensation reactions of o-aminothiophenol with carboxylic acids, nitriles, or aldehydes under acidic or oxidative conditions . For example, oxidative cyclization of o-aminothiophenol with aldehydes using stoichiometric oxidants (e.g., H₂O₂) is a classical approach. Recent advancements include microwave-assisted synthesis and CO₂ utilization (e.g., catalyst-free reductive cyclization with BH₃NH₃), which improve efficiency and sustainability . Structural confirmation requires NMR (<sup>1</sup>H, <sup>13</sup>C), IR, and mass spectrometry .

Q. How are spectroscopic techniques applied to confirm the structure of this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Aromatic protons in the benzothiazole ring appear as doublets or triplets (δ 7.0–8.5 ppm), while piperidine protons resonate at δ 1.5–3.5 ppm. The imidazole methyl group shows a singlet near δ 3.7 ppm .
  • IR : Stretching vibrations for C=O (amide, ~1650 cm⁻¹) and C-S (benzothiazole, ~650 cm⁻¹) confirm key functional groups .
  • ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .

Q. What are the foundational pharmacological activities of benzothiazole derivatives?

  • Methodological Answer : Benzothiazoles exhibit antitumor, antimicrobial, and anti-inflammatory activities. For example, derivatives with electron-withdrawing groups (e.g., halogens) on the aryl ring enhance antimicrobial potency by disrupting bacterial membranes . Initial screening involves in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) followed by SAR analysis to optimize substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of benzothiazole derivatives?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve green metrics .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) accelerate condensation, but catalyst-free methods using BH₃NH₃ with CO₂ reduce byproducts .
  • Temperature/Time : Microwave irradiation (100–150°C, 10–30 min) significantly reduces reaction time compared to conventional heating (6–24 hrs) .
    • Data Analysis : Use Design of Experiments (DoE) to model interactions between variables (e.g., temperature, catalyst loading) and optimize yields .

Q. What computational strategies predict the biological activity of benzothiazole derivatives?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., α-estrogen receptor for antitumor activity). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with active-site residues .
  • QSAR Models : Develop regression models using descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity .

Q. How can eco-friendly synthesis methods be integrated into benzothiazole chemistry?

  • Methodological Answer :

  • CO₂ Utilization : Reductive cyclization of bis(2-aminophenyl) disulfide with CO₂ and BH₃NH₃ produces 2-unsubstituted benzothiazoles without catalysts, achieving >80% yield under mild conditions (60°C, 12 hrs) .
  • Mechanochemical Synthesis : Grind reactants (e.g., o-aminothiophenol and aldehydes) with a ball mill to eliminate solvents, reducing waste .

Q. How should researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., MCF7 for antitumor) and protocols (e.g., 48-hr incubation for MTT assays) .
  • Meta-Analysis : Compare substituent effects across studies. For example, 4-fluorophenyl groups may enhance cytotoxicity but reduce solubility, explaining divergent results .

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